Ácido 3-(Dimetilamino)propanoico

Descripción general

Descripción

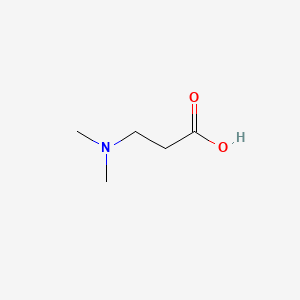

3-(Dimethylamino)propanoic acid is an organic compound with the molecular formula C5H11NO2. It is a derivative of propanoic acid where a dimethylamino group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Aplicaciones Científicas De Investigación

3-(Dimethylamino)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of metabolic pathways and enzyme interactions.

Industry: Utilized in the production of polymers and resins with specific properties.

Mecanismo De Acción

Mode of Action

The specific mode of action of 3-(Dimethylamino)propanoic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Dimethylamino)propanoic acid . These factors could include pH, temperature, and the presence of other molecules in the environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)propanoic acid can be synthesized through the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct . The reaction conditions typically involve:

Addition Reaction: Dimethylamine reacts with methyl acrylate in the presence of a suitable solvent.

Hydrolysis: The resulting adduct is then hydrolyzed to yield 3-(Dimethylamino)propanoic acid.

Industrial Production Methods: In industrial settings, the production of 3-(Dimethylamino)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Dimethylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized with hydrogen peroxide to form 3-(Dimethylamino)propanoic acid oxide.

Substitution: The dimethylamino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Electrophiles such as alkyl halides can react with the dimethylamino group under suitable conditions.

Major Products:

Oxidation Product: 3-(Dimethylamino)propanoic acid oxide.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

N,N-Dimethylglycine: Another derivative of glycine with similar structural features.

4-(Dimethylamino)butyric acid: A compound with a similar functional group but a different carbon chain length.

Uniqueness: 3-(Dimethylamino)propanoic acid is unique due to its specific placement of the dimethylamino group on the third carbon atom, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.

Actividad Biológica

3-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-β-alanine, is a compound with significant biological activity and diverse applications in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

- Molecular Formula : C5H11NO2

- Molecular Weight : 115.15 g/mol

- CAS Number : 14788-12-6

- Melting Point : 189 °C

3-(Dimethylamino)propanoic acid is characterized by its dimethylamino group, which enhances its solubility in biological systems and contributes to its biological activity.

The biological activity of 3-(dimethylamino)propanoic acid is primarily attributed to its role as a precursor in the synthesis of various bioactive compounds. Its structural similarity to natural amino acids allows it to participate in metabolic pathways and influence physiological processes.

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of 3-(dimethylamino)propanoic acid exhibit significant antimicrobial properties. For instance, a study reported that compounds based on this structure showed selective activity against Chlamydia and various Gram-positive and Gram-negative bacteria .

- The compound's ability to disrupt bacterial cell membranes is thought to be a key factor in its antimicrobial efficacy.

- Neuroprotective Effects :

Antimicrobial Properties

A notable study explored the synthesis of antimicrobial peptides based on 3-(dimethylamino)propanoic acid. The results indicated:

- Enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus.

- Structural modifications improved potency against Gram-negative bacteria, highlighting the compound's versatility in drug design .

Neuroprotective Research

In another study focusing on neuroprotection, researchers investigated the effects of 3-(dimethylamino)propanoic acid on neuronal cell lines. Findings included:

- Reduction in oxidative stress markers.

- Improved cell viability under neurotoxic conditions, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Biological Activity Summary Table

Safety and Regulatory Information

While 3-(dimethylamino)propanoic acid shows promise in various applications, safety data indicate potential irritant effects:

- H315 – Causes skin irritation.

- H319 – Causes serious eye irritation.

- H335 – May cause respiratory irritation .

Proper handling and safety precautions are recommended when working with this compound.

Propiedades

IUPAC Name |

3-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOXSQYGVIXBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286407 | |

| Record name | 3-(dimethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-04-5 | |

| Record name | 3-(Dimethylamino)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6300-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6300-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(dimethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(Dimethylamino)propanoic acid water-soluble, and how does this impact its applications?

A1: 3-(Dimethylamino)propanoic acid can be further modified to enhance its water solubility. One method involves oxidizing it with hydrogen peroxide to yield 3-(dimethylamino)propanoic acid oxide. [, ] This oxide, containing a tertiary amino oxide group, exhibits improved water solubility, making it suitable for applications like water-soluble resin synthesis. [, ] This water solubility is particularly valuable in developing environmentally friendly thermal imaging plates, as it reduces the reliance on harmful organic solvents during processing. []

Q2: How can 3-(Dimethylamino)propanoic acid oxide be incorporated into phenolic resins, and what properties does it impart?

A2: 3-(Dimethylamino)propanoic acid oxide can react with epoxy phenolic resins, leading to the formation of modified phenolic resins with enhanced water solubility. [] This modification is achieved through a reaction with epoxy groups present in the phenolic resin structure. The resulting water-soluble resin exhibits desirable properties like excellent film-forming ability and strong adhesion to substrates, making it suitable for applications such as coatings and potentially thermal imaging. []

Q3: How does heat affect the solubility of phenolic resins modified with 3-(Dimethylamino)propanoic acid oxide?

A3: Phenolic resins modified with 3-(Dimethylamino)propanoic acid oxide display interesting thermo-induced solubility changes. [] While they remain soluble in water even after heating at 120°C for 10 minutes, exposure to 140°C renders them completely insoluble. [] This suggests potential applications where controlled thermal treatment can switch the resin's solubility, enabling processes like the development of processless or chemistry-free CTP (computer-to-plate) plates. []

Q4: Can 3-(Dimethylamino)propanoic acid be used to synthesize other important compounds?

A4: Yes, 3-(Dimethylamino)propanoic acid serves as a valuable precursor for synthesizing enantiomerically pure amino acids. One notable example is its use in the synthesis of N2-Benzyloxycarbonyl-(S)-2-amino-3-(dimethylamino)propanoic Acid. [, ] This synthesis involves a multi-step process, highlighting the versatility of 3-(Dimethylamino)propanoic acid as a building block for more complex molecules with potential biological activity.

Q5: Are there any established synthetic routes for producing enantiomerically pure 3-(Dimethylamino)propanoic acid derivatives?

A5: Yes, researchers have developed efficient methods for synthesizing chiral Co(III) complexes with 2,3-diaminopropanoic acid (A2pr), a closely related compound. [] These complexes can be further modified to obtain enantiomerically pure 3-(dimethylamino)propanoic acid derivatives. Notably, using a chiral Co(III) complex with (S)-aspartic acid as a starting material allows for the stereoretentive synthesis of the desired enantiomer. [] This approach demonstrates the importance of organometallic chemistry in achieving stereoselective synthesis of biologically relevant molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.